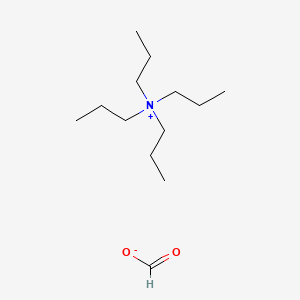

Tetrapropylammonium formate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

71929-22-1 |

|---|---|

Molecular Formula |

C13H29NO2 |

Molecular Weight |

231.37 g/mol |

IUPAC Name |

tetrapropylazanium;formate |

InChI |

InChI=1S/C12H28N.CH2O2/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1-3/h5-12H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |

InChI Key |

LENBOWGJEQXFCI-UHFFFAOYSA-M |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization for Quaternary Ammonium Formate Analogues

Synthetic Pathways to Quaternary Ammonium (B1175870) Formate (B1220265) Compounds

The synthesis of quaternary ammonium formate compounds, such as Tetrapropylammonium (B79313) formate, involves a multi-step approach that first focuses on the formation of the tetraalkylammonium cation, followed by the incorporation of the formate anion. Recent advancements have also emphasized the development of greener synthetic routes to minimize environmental impact.

General Synthesis Strategies for Tetraalkylammonium Cations

The most prevalent and well-established method for the synthesis of tetraalkylammonium cations is the Menschutkin reaction . This reaction involves the alkylation of a tertiary amine with an alkyl halide. specac.com For the synthesis of a symmetric cation like tetrapropylammonium, tripropylamine (B89841) would be reacted with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). The reaction is a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. rsc.org

The general reaction can be represented as:

(CH₃CH₂CH₂)₃N + CH₃CH₂CH₂X → [(CH₃CH₂CH₂)₄N]⁺X⁻

Where X is a halide (Cl, Br, I).

The choice of solvent can influence the reaction rate, with polar aprotic solvents generally favoring the SN2 mechanism. The reaction temperature and time are also critical parameters that are optimized to achieve high conversion rates. st-andrews.ac.uk

An alternative approach involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as environmentally friendly alkylating agents. st-andrews.ac.uk This method avoids the use of halide-containing compounds and often proceeds under solvent-free conditions, aligning with the principles of green chemistry. wiley.com

Specific Routes for Formate Anion Incorporation

Once the tetraalkylammonium cation is synthesized, typically as a halide salt, the formate anion can be introduced through several methods:

Anion Exchange Reaction: This is a common and versatile method. The tetraalkylammonium halide salt is reacted with a source of formate anions. This can be achieved by using a formic acid salt, such as potassium formate or sodium formate. The reaction is often carried out in a solvent where the resulting tetrapropylammonium formate is soluble, while the inorganic halide salt byproduct (e.g., KBr, NaBr) is insoluble and can be removed by filtration. Another approach involves the use of an anion exchange resin in the formate form.

Direct Neutralization: This method involves the reaction of a tetraalkylammonium hydroxide (B78521) with formic acid. The tetraalkylammonium hydroxide can be prepared from the corresponding halide salt by treatment with a strong base like potassium hydroxide or by using an anion exchange resin in the hydroxide form. The subsequent neutralization with formic acid yields the desired this compound and water.

[(CH₃CH₂CH₂)₄N]⁺OH⁻ + HCOOH → [(CH₃CH₂CH₂)₄N]⁺HCOO⁻ + H₂O

Direct Synthesis from Tertiary Amine and Formic Acid: In some cases, organic ammonium formates can be synthesized directly by reacting a tertiary amine with formic acid. researchgate.net This acid-base reaction forms the ammonium formate salt. The reaction is typically carried out by adding the carboxylic acid dropwise to the amine, often with gentle heating to drive the reaction to completion. researchgate.net

Methodological Advancements in Green Synthesis Techniques

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of quaternary ammonium formate synthesis, several advancements have been made:

Use of Dimethyl Carbonate (DMC): As mentioned earlier, DMC serves as a non-toxic and biodegradable alkylating agent, replacing traditional alkyl halides. wiley.com Its use can lead to high conversion rates and avoids the formation of inorganic salt byproducts. st-andrews.ac.uk

Solvent-Free and Microwave-Assisted Synthesis: Conducting reactions without a solvent minimizes waste and can lead to higher reaction rates and yields. Microwave irradiation has emerged as an efficient energy source for promoting organic reactions, often leading to significantly reduced reaction times and improved energy efficiency compared to conventional heating. These solvent-free microwave conditions are particularly well-suited for the Menschutkin reaction.

Catalyst-Free Conditions: The direct reaction of amines with formic acid often proceeds without the need for a catalyst, simplifying the reaction setup and purification process. researchgate.net

The following table summarizes the key aspects of different synthetic methodologies:

| Methodology | Description | Advantages | Disadvantages |

| Menschutkin Reaction | Alkylation of a tertiary amine with an alkyl halide. | Well-established, versatile. | Use of potentially hazardous alkyl halides, formation of halide waste. |

| Anion Exchange | Replacement of the initial anion (e.g., halide) with the formate anion. | Applicable to a wide range of quaternary ammonium salts. | Requires a separate synthesis of the initial salt, may involve additional purification steps. |

| Direct Neutralization | Reaction of a tetraalkylammonium hydroxide with formic acid. | Clean reaction with water as the only byproduct. | Requires the prior preparation of the hydroxide base. |

| Green Synthesis with DMC | Use of dimethyl carbonate as a "green" alkylating agent. | Environmentally benign, avoids halide byproducts. | May require higher temperatures or longer reaction times. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, improved energy efficiency. | Requires specialized equipment. |

Advanced Structural and Spectroscopic Characterization Techniques

A thorough understanding of the structural and dynamic properties of this compound is crucial for its application in various fields. Advanced characterization techniques provide detailed insights into its bulk structure, ion-ion and ion-solvent interactions, and its role in catalytic processes.

Neutron Diffraction Studies of Bulk Liquid Structures and Ion-Ion/Solvent-Ion Correlations

Neutron diffraction is a powerful technique for elucidating the structure of liquids and disordered materials at the atomic level. By measuring the scattering of a neutron beam from a sample, one can obtain information about the spatial arrangement of atoms. Isotopic substitution, where an element is replaced by one of its isotopes (e.g., hydrogen with deuterium), is often employed to enhance the contrast and extract specific pair correlation functions.

Key Findings from Analogous Systems:

Cation Conformation: In solution, the tetrapropylammonium (TPA⁺) cation is known to adopt a more compact, folded conformation. wiley.com

Ion-Solvent Correlations: In aqueous solutions, the hydration around the TPA⁺ cation is found to be apolar in nature. wiley.com Water molecules arrange in a relatively featureless manner around the cation. wiley.com In aprotic solvents like acetonitrile (B52724), a distinct solvation shell forms around the TPA⁺ cation, with the solvent molecules orienting themselves in a specific manner due to dipole-ion interactions. specac.com

Ion-Ion Correlations: Neutron diffraction studies have provided evidence for ion association in solutions of tetraalkylammonium salts. specac.com For instance, in a 1 M solution of tetrapropylammonium bromide in acetonitrile, it was found that a significant fraction of the ions exist as associated pairs or larger clusters. specac.com This indicates that the electrostatic interactions between the cation and anion are significant, even in a relatively polar solvent.

For this compound, it is expected that similar ion-ion and ion-solvent correlations would be observed. The formate anion, being a small, polyatomic anion, would have its own specific interactions with the TPA⁺ cation and the solvent molecules. Neutron diffraction studies would be invaluable in determining the precise nature of these interactions, including the average distances and coordination numbers between the different species in the bulk liquid.

The following table summarizes the expected structural information that could be obtained from a neutron diffraction study of this compound:

| Structural Feature | Information from Neutron Diffraction |

| Cation-Anion Correlation | Average distance between the nitrogen of TPA⁺ and the atoms of the formate anion; coordination number of formate around TPA⁺. |

| Cation-Solvent Correlation | Arrangement and orientation of solvent molecules around the TPA⁺ cation; determination of the solvation shell structure. |

| Anion-Solvent Correlation | Arrangement and orientation of solvent molecules around the formate anion. |

| Cation-Cation Correlation | Evidence for cation aggregation or clustering. |

| Bulk Liquid Structure | Overall packing and short-range order in the liquid state. |

In-situ Spectroscopic Investigations (e.g., Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy) for Mechanistic Elucidation in Catalytic Reactions

In-situ spectroscopic techniques are indispensable tools for studying catalytic reactions as they happen, providing real-time information on the transformation of reactants, the formation of intermediates, and the evolution of products.

Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy is highly sensitive to the vibrational modes of molecules. In the context of a catalytic reaction involving this compound, FTIR could be used to:

Monitor the Formate Anion: The formate anion (HCOO⁻) has characteristic symmetric and asymmetric C-O stretching vibrations. The positions of these bands are sensitive to the local environment, including coordination to a metal center in a catalyst or hydrogen bonding with the solvent. By monitoring changes in these vibrational frequencies, one can infer the role of the formate anion in the catalytic cycle, for example, as a ligand, a hydrogen source, or a temporary intermediate. specac.com

Track Reactant and Product Formation: The appearance and disappearance of vibrational bands corresponding to reactants and products can be monitored in real-time to determine reaction kinetics and catalyst activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In-situ NMR spectroscopy provides detailed structural information about molecules in solution. High-pressure NMR techniques allow for the study of reactions under industrially relevant conditions. wiley.com For a catalytic system involving this compound, in-situ NMR could provide insights into:

The Role of the Tetrapropylammonium Cation: The ¹H and ¹³C NMR signals of the tetrapropylammonium cation can be monitored. Changes in chemical shifts or line broadening could indicate interactions with the catalyst or other species in the reaction mixture, suggesting its role as a phase-transfer agent or a structure-directing agent.

Detection of Intermediates: NMR is a powerful tool for identifying transient intermediates that may not be observable by other techniques. wiley.com This is crucial for elucidating complex reaction mechanisms.

Quantitative Analysis: NMR can be used for the quantitative analysis of the reaction mixture over time, providing valuable kinetic data.

The application of these in-situ techniques would be instrumental in understanding the precise role of this compound in a catalytic process, moving beyond a simple "black box" understanding of its effect on the reaction outcome.

The following table outlines the potential applications of in-situ spectroscopy for mechanistic elucidation:

| Spectroscopic Technique | Observable Species/Process | Mechanistic Insight |

| In-situ FTIR | Vibrational modes of the formate anion, reactants, and products. | Role of the formate anion (ligand, intermediate), reaction kinetics, catalyst deactivation. |

| In-situ NMR | Chemical environment of the tetrapropylammonium cation and formate anion, formation of transient intermediates. | Role of the cation (phase-transfer, structure-directing), identification of reaction pathways, quantitative kinetic analysis. |

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis in Catalyst Characterization

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used extensively for the characterization of heterogeneous catalysts. atomfair.comwikipedia.org It provides crucial information regarding the elemental composition, chemical states, and electronic structure of the catalyst's surface, which are fundamental to understanding its activity and stability. atomfair.commdpi.com For catalysts incorporating quaternary ammonium compounds, such as those involving tetrapropylammonium cations, XPS is instrumental in confirming the presence and chemical environment of nitrogen.

The analysis of the N 1s core level spectrum is particularly important. The binding energy of the N 1s peak for a quaternary ammonium cation (R₄N⁺) is characteristically found at higher energies compared to other nitrogen functionalities due to the positive charge on the nitrogen atom. Research on various materials with quaternary ammonium groups reports N 1s binding energies typically in the range of 401.0 eV to 402.2 eV. researchgate.netresearchgate.netmdpi.com This distinct chemical shift allows for the unambiguous identification of the quaternary ammonium group on the catalyst surface and can be used to distinguish it from other nitrogen species that might be present. researchgate.net

High-resolution XPS scans of the relevant core levels (e.g., C 1s, N 1s, O 1s, and any metallic components of the catalyst) provide detailed insight. Deconvolution of these high-resolution spectra can quantify the relative proportions of different chemical states on the surface. For instance, the C 1s spectrum can be fitted to identify carbons in the alkyl chains of the tetrapropylammonium cation, adventitious carbon, and any carbon atoms bonded to the catalyst support or other functional groups.

Complementing XPS, elemental analysis provides the bulk elemental composition of the catalyst. This technique determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N), which can be compared to the theoretical values for the proposed catalyst structure. This comparison is vital for confirming the successful synthesis and purity of the catalyst material and for determining the loading of the quaternary ammonium salt. researchgate.net For example, in the synthesis of a novel catalyst, elemental analysis confirmed the molar ratios of the constituent elements, validating the catalyst's composition. researchgate.net

Below are representative data tables for the characterization of a hypothetical catalyst containing this compound.

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| N 1s | 401.8 | Quaternary Ammonium Nitrogen (N⁺) |

| C 1s | 284.8 | Adventitious Carbon (C-C, C-H) |

| C 1s | 286.2 | Alkyl Chain Carbon (C-N) |

| O 1s | 532.5 | Formate Oxygen (O=C-O⁻) |

| Element | Theoretical Weight % | Experimental Weight % |

|---|---|---|

| Carbon (C) | 67.49% | 67.35% |

| Hydrogen (H) | 12.63% | 12.55% |

| Nitrogen (N) | 6.05% | 6.01% |

| Oxygen (O) | 13.83% | 14.09% |

Spectroelectrochemical Characterization of Modified Electrode Surfaces

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide detailed information about the structural and electronic changes occurring at an electrode-electrolyte interface during electrochemical processes. This is particularly valuable for characterizing electrode surfaces modified with compounds like this compound, which can be used to alter the surface properties, act as a supporting electrolyte, or participate in interfacial reactions. nih.gov

The modification of electrode surfaces can be characterized using a variety of techniques. researchgate.netmdpi.com For instance, cyclic voltammetry (CV) can reveal changes in the electrochemical behavior of the electrode after modification, while electrochemical impedance spectroscopy (EIS) can probe the charge transfer resistance and capacitance of the modified surface. researchgate.net

When these electrochemical methods are coupled with spectroscopic techniques in-situ, a more complete picture emerges. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and UV-Visible (UV-Vis) spectroscopy can identify molecular species, including intermediates, and monitor their concentration changes at the electrode surface as a function of the applied potential. nih.gov

For an electrode surface modified with a film containing this compound, spectroelectrochemistry could be used to:

Investigate Film Structure: In-situ FTIR spectroscopy can identify the vibrational modes of the formate anion and the tetrapropylammonium cation, confirming their presence and orientation on the electrode surface.

Probe Electronic States: UV-Vis spectroscopy can monitor changes in the electronic absorption of the surface film during redox processes, providing insight into the electronic states of adsorbates or the polymer film. nih.gov

Understand Reaction Mechanisms: By observing the appearance and disappearance of spectroscopic signals corresponding to reactants, intermediates, and products in real-time with electrochemical events, detailed reaction mechanisms can be elucidated. For example, in the electroreduction of CO₂, surface-adsorbed species on amine-modified electrodes have been studied to understand the reaction pathway to formate. researchgate.netrsc.org

The choice of spectroelectrochemical technique depends on the specific properties of the modifying layer and the electrochemical system under investigation. The data obtained are crucial for understanding how the surface modification influences the electrode's performance in applications such as electrocatalysis, sensing, or energy storage.

| Technique | Information Provided |

|---|---|

| Cyclic Voltammetry (CV) | Redox behavior, reaction reversibility, surface coverage. |

| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance, double-layer capacitance, film porosity. |

| In-situ FTIR Spectroscopy | Vibrational modes of surface species, identification of intermediates, molecular orientation. |

| In-situ UV-Vis Spectroscopy | Electronic transitions, changes in oxidation states, formation of chromophoric species. |

| Scanning Electron Microscopy (SEM) | Surface morphology and topography of the modified electrode. mdpi.com |

Catalytic Applications of Quaternary Ammonium Formates

Role in Carbon Dioxide (CO₂) Reduction Chemistry

Quaternary ammonium (B1175870) formates are recognized for their potential role in the chemical fixation of CO₂, a critical area of research aimed at mitigating greenhouse gas emissions. Their function as catalysts is primarily explored in the context of converting CO₂ into formic acid derivatives, which are valuable platform chemicals.

Homogeneous Catalysis for CO₂ Hydrosilylation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a primary area of investigation for CO₂ hydrosilylation. This reaction involves the reduction of CO₂ with a hydrosilane to produce silyl (B83357) formates, which can be subsequently converted to formic acid. While this is an active area of research, specific studies detailing the use of tetrapropylammonium (B79313) formate (B1220265) are not available. Research on analogous compounds, such as tetrabutylammonium (B224687) formate, has shown high selectivity and yield under mild conditions. asianscientist.com

Influence of Counter Cations and Solvent Systems on Catalytic Activity and Selectivity

For quaternary ammonium formate catalysts, the nature of the cation and the solvent system are critical parameters that influence catalytic performance. The size and lipophilicity of the alkyl groups on the ammonium cation can affect solubility and interaction with reactants. Similarly, the choice of solvent can impact reaction rates and product selectivity. For instance, Lewis basic solvents like N-methylpyrrolidone and dimethyl sulfoxide (B87167) have been shown to accelerate the reaction for TBA formate. asianscientist.com However, a comparative analysis or specific data on the influence of the tetrapropylammonium cation is not documented.

Development of Metal-Free Catalytic Systems

A significant advantage of using quaternary ammonium formates is the potential for developing metal-free catalytic systems. asianscientist.com This approach avoids the use of expensive, rare, and potentially toxic heavy metals, aligning with the principles of green chemistry. asianscientist.com While the concept is well-established for compounds like TBA formate, specific research on developing and optimizing metal-free systems based on tetrapropylammonium formate has not been reported.

Analysis of Turnover Numbers and Faradaic Efficiencies

Turnover number (TON), which quantifies the number of substrate molecules a single catalyst molecule can convert, and Faradaic efficiency, which measures the efficiency of charge transfer in an electrochemical process, are key metrics for evaluating catalyst performance. For TBA formate, TONs of up to 1,800 have been reported in CO₂ hydrosilylation, indicating high catalytic activity. asianscientist.com Equivalent performance metrics for this compound are not available in the literature.

Strategies for Catalyst Reusability and Tunability through Solvent Conditions

The economic and environmental viability of a catalytic process is greatly enhanced by the ability to reuse the catalyst. For TBA formate, studies have demonstrated that the catalyst can be made reusable by selecting appropriate solvents, such as toluene. asianscientist.com The catalytic system's tunability, or the ability to control the reaction rate and outcome by altering conditions like the solvent, has also been shown. asianscientist.com Specific strategies for the reusability and tunability of this compound catalysts remain an unexplored area of research.

Heterogeneous Formate Anion Catalysis for CO₂ Reduction

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. The immobilization of formate anions or quaternary ammonium formate salts onto solid supports is a potential strategy for creating effective heterogeneous catalysts for CO₂ reduction. While this is a recognized approach in catalysis, there are no specific studies found that detail the development or application of a heterogeneous catalyst based on this compound for CO₂ reduction.

Design and Characterization of Silica-Supported Alkylammonium Formate Catalysts

The immobilization of alkylammonium formate catalysts on solid supports like silica (B1680970) is a strategic approach to bridge the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity of the former with the ease of separation and recyclability of the latter. The design of such catalysts involves the chemical anchoring of the quaternary ammonium cation to the silica surface.

A common method for the synthesis of silica-supported alkylammonium formate involves a multi-step process. Initially, a precursor molecule containing both a tetraalkylammonium iodide and a trimethoxysilane (B1233946) functional group is synthesized. This molecule is then immobilized on the surface of amorphous silica through a silane (B1218182) coupling reaction. Following the successful anchoring of the cation, an ion-exchange step is carried out to replace the original anion (e.g., iodide) with a formate anion.

Characterization of these silica-supported catalysts is crucial to confirm the successful immobilization and to understand the structure of the active sites. A variety of analytical techniques are employed for this purpose:

Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: This technique is instrumental in confirming the presence of the pyrrolidinopyridinium structure on the silica surface after quaternization of 4-pyrrolidinopyridine (B150190) with silica-supported alkyl iodide.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to detect the presence of the formate anion on the catalyst. The appearance of symmetric and asymmetric carbonyl stretching bands around 1345 cm⁻¹ and 1590 cm⁻¹, respectively, is indicative of the newly formed formate anion. Aldehydic C-H stretching peaks may also be observed in the 2600-2800 cm⁻¹ region for the formate-exchanged resins.

Elemental Analysis: This analysis helps in quantifying the extent of ion exchange by monitoring the ratios of different elements. For instance, a decrease in the chlorine-to-carbon (Cl/C) ratio after ion exchange indicates the successful replacement of chloride anions with formate anions.

The catalytic activity of these supported systems is thought to be influenced by the ionic interaction strength between the supported alkylammonium cations and the formate anions. The density of these ion pairs on the silica surface, which can be inferred from elemental analysis and solid-state NMR, is also considered a key factor affecting catalytic performance. nih.gov

| Analytical Technique | Purpose in Characterization of Silica-Supported Alkylammonium Formate | Key Observations |

| Solid-State ¹³C CP/MAS NMR | Confirms the structure of the immobilized cation. | Detection of signals corresponding to the carbon atoms of the quaternary ammonium group. |

| FTIR Spectroscopy | Detects the presence of the formate anion. | Symmetric and asymmetric C=O stretching bands (approx. 1345 and 1590 cm⁻¹). |

| Elemental Analysis | Quantifies the degree of ion exchange. | Changes in elemental ratios (e.g., decrease in halide content). |

Polymer-Supported Alkylammonium Formate Systems and Their Catalytic Performance

In addition to inorganic supports like silica, organic polymers are also utilized to immobilize alkylammonium formate catalysts. The choice of the polymer support and any modifying agents can significantly influence the catalyst's activity and selectivity in various chemical transformations.

The design of polymer-supported catalysts involves the selection of a suitable polymer backbone, such as poly(4-vinylpyridine) (P4VP) or chitosan, which can be modified to anchor the quaternary ammonium salt. The catalytic performance of these systems is often evaluated in hydrogenation reactions, where the support and polymer modifier can affect the dispersion and particle size of the active metal species, which in turn impacts the reaction rate and selectivity.

For instance, in studies involving polymer-supported palladium catalysts, it has been observed that P4VP-modified catalysts can exhibit superior performance compared to those with chitosan. misuratau.edu.lyresearchgate.net The nature of the inorganic support onto which the polymer is grafted also plays a role; for example, MgO-based systems have shown higher activity and selectivity in certain hydrogenation reactions compared to SBA-15-based catalysts. misuratau.edu.lyresearchgate.net The enhanced performance of MgO-supported catalysts has been attributed to the smaller size and better dispersion of the palladium nanoparticles. misuratau.edu.lyresearchgate.net

The catalytic performance of these polymer-supported systems is typically assessed by measuring key parameters such as reaction rate, product selectivity, and catalyst stability over multiple reaction cycles. For example, a 1% Pd–P4VP/MgO catalyst demonstrated stable activity for over 30 consecutive runs in the hydrogenation of 2-propen-1-ol. misuratau.edu.lyresearchgate.net

| Support System | Catalytic Reaction Example | Key Performance Indicators |

| 1% Pd–P4VP/MgO | Hydrogenation of 2-propen-1-ol | Reaction rate: 5.2 × 10⁻⁶ mol/s; Selectivity to propanol: 83.4%; Stable over 30 runs. misuratau.edu.lyresearchgate.net |

| Pd-P4VP/SBA-15 | Hydrogenation of phenylacetylene | High selectivity to styrene (B11656) (93–95%). misuratau.edu.ly |

| Pd-CS/MgO | Hydrogenation of 2-hexyn-1-ol | High selectivity to cis-2-hexen-1-ol (B1238580) (96–97%). misuratau.edu.ly |

Mechanistic Pathways in CO₂ Reduction to Formate

The reduction of carbon dioxide to formate is a fundamentally important reaction for CO₂ utilization. Understanding the mechanistic pathways involved is crucial for the rational design of efficient catalysts. This compound can play a role in these processes, for instance, by providing the formate anion which can participate in radical chain reactions.

Investigation of Electron Donation and Hydride Transfer Mechanisms

The conversion of CO₂ to formate is a two-electron reduction process. A key mechanistic step in many catalytic cycles is the transfer of a hydride (H⁻) to the CO₂ molecule. The efficiency of this hydride transfer is governed by the thermodynamic and kinetic properties of the hydride donor.

The thermodynamic ability of a species to donate a hydride is quantified by its hydricity (ΔG°H⁻). A more negative hydricity value indicates a stronger hydride donor. For the reduction of CO₂ to formate, the hydride transfer is exergonic if the hydricity of the donor is lower than that of formate. auctoresonline.orgoup.com The kinetic aspect of hydride transfer is related to the nucleophilicity of the hydride donor.

Studies on pyridine (B92270) derivatives as hydride-donating catalysts have shown that substituting the pyridine ring with electron-donating groups enhances the hydride-donating ability (lower hydricity and higher nucleophilicity). organic-chemistry.org However, this often comes at the cost of less efficient catalyst recycling, as indicated by more negative reduction potentials. Conversely, electron-withdrawing groups facilitate catalyst recycling but result in weaker hydride donors. organic-chemistry.org This interplay between hydride-donating strength and recyclability is a critical consideration in catalyst design.

Role of Carbon Dioxide Radical Anion (CO₂•⁻) Formation and its Reactivity

An alternative pathway for CO₂ reduction involves the initial single-electron reduction of CO₂ to form the carbon dioxide radical anion (CO₂•⁻). This radical anion is a highly reactive intermediate that can act as a potent single-electron reductant.

The CO₂•⁻ can be generated in situ under mild conditions through a hydrogen atom transfer (HAT) from a formate salt to an electrophilic radical. researchgate.netwikipedia.org This process is a key step in certain radical chain reactions. Once formed, the CO₂•⁻ can participate in various transformations. Its reactivity with electron-poor olefins, for example, can lead to either single-electron reduction or alkene hydrocarboxylation, with the outcome predictable based on the substrate's reduction potential. researchgate.net

The formation of CO₂•⁻ is considered a likely rate-determining step in the electrochemical reduction of CO₂ in some aqueous and non-aqueous media. alfa-chemistry.com The stability and reactivity of the CO₂•⁻ can be influenced by its interaction with the surrounding electrolyte environment, including the cations present in the solution. alfa-chemistry.com

Metal-Hydride Pathways and ECEC Mechanisms

In a typical ECEC mechanism for formate production, the catalytic cycle involves:

An initial electrochemical (E) step to reduce the metal catalyst.

A chemical (C) step, often a protonation, to form a metal-hydride species.

A second chemical (C) step where the metal-hydride transfers a hydride to CO₂ to produce formate and regenerate the catalyst in its original oxidation state.

A final electrochemical (E) step to reduce the catalyst and complete the cycle.

Computational and experimental studies on various metal complexes, such as those involving cobalt, have suggested a metal-hydride pathway consistent with an ECEC-based mechanism for the selective reduction of CO₂ to formate. sacheminc.com Similarly, investigations with iron-based clusters have also pointed towards an ECEC mechanism for the evolution of formate from CO₂. The precise nature of the electron and proton transfer steps can be influenced by factors such as the protonation state of the catalyst.

Applications in Organic Synthesis

While specific applications of this compound in organic synthesis are not extensively documented in the literature, the functions of analogous quaternary ammonium formates, such as tetramethylammonium (B1211777) formate, provide insight into its potential roles. These salts can act as catalysts, synthetic reagents, and components in various chemical processes.

One of the potential applications is as a polymer catalyst or a coating catalyst and hardening agent . In these roles, the quaternary ammonium salt can facilitate polymerization reactions or the curing of coatings.

As a synthetic reagent , this compound could serve as a source of the formate anion in a non-aqueous, organic-soluble form. This could be advantageous in reactions where the presence of metal cations is undesirable. For example, ammonium formate is known to be used in the Leuckart reaction for the reductive amination of aldehydes and ketones. alfa-chemistry.com In the presence of a palladium catalyst, it can also serve as a source of hydrogen for the reduction of various functional groups through transfer hydrogenation. alfa-chemistry.com

Additionally, quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs) . In this capacity, they facilitate the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. While specific examples with this compound are scarce, the general principle would apply.

The closely related tetramethylammonium formate has been identified for use as a catalytic reducing agent and an all-organic, non-metallic, non-halide ionic strength modifier . It is also a component in electronics formulations for residue removers and photoresist strippers. These applications highlight the diverse potential uses of quaternary ammonium formates based on their chemical properties.

| Potential Application | Role of this compound | Analogous Compound Example |

| Catalysis | Polymerization catalyst, hardening agent, phase-transfer catalyst. | Tetramethylammonium formate |

| Synthetic Reagent | Source of formate anion, reducing agent in transfer hydrogenation. | Ammonium formate alfa-chemistry.com |

| Formulation Component | Ionic strength modifier, component in cleaning solutions. | Tetramethylammonium formate |

Formate Salts as Green C1 Sources and Single Electron Transfer (SET) Reductants in Radical Reactions

Formate salts have garnered significant attention as environmentally benign and readily available sources of a single carbon (C1) unit in radical reactions. rsc.org Compared to hazardous and difficult-to-handle C1 sources like carbon monoxide, formates offer a safer and more sustainable alternative. rsc.org Their utility extends beyond being a mere carbon source; they can also function as effective single-electron transfer (SET) reductants, participating in the generation of key radical intermediates. rsc.org

The central reactive species derived from formate in these reactions is the carbon dioxide radical anion (CO2•−). This radical is generated through the homolytic cleavage of the C-H bond in the formate anion. The CO2•− radical is a versatile intermediate that can engage in various transformations, most notably Giese-type radical additions to electron-deficient alkenes. This reactivity allows for the introduction of a carboxyl group into organic molecules, providing a direct route to valuable carboxylic acids and their derivatives. wikipedia.org

Photoredox-Hydrogen Atom Transfer (HAT) Strategies for Formate Activation

The activation of the relatively strong C-H bond in formate (BDE ≈ 86 kcal/mol) to generate the CO2•− radical requires a suitable energetic input, which can be elegantly provided by photoredox catalysis coupled with a hydrogen atom transfer (HAT) process. mdpi.com This dual catalytic system allows the reaction to proceed under mild conditions, typically using visible light as the energy source.

In a typical photoredox/HAT catalytic cycle for formate activation, a photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*). This excited state can then interact with a HAT catalyst, often a thiol, to generate a thiyl radical. The thiyl radical is a potent hydrogen atom abstractor and readily cleaves the C-H bond of a formate salt, such as this compound, to produce the CO2•− radical anion and regenerate the thiol. noaa.gov The photocatalyst's ground state is restored through a subsequent electron transfer step, completing the catalytic cycle.

An alternative pathway involves the direct interaction of the excited photocatalyst with the formate anion, leading to the formation of the CO2•− radical. rsc.org The efficiency and mechanism of formate activation can be influenced by the choice of photocatalyst, HAT catalyst, and solvent.

Synthesis of Carboxyl Compounds and Lactone Derivatives via Radical Hydrocarboxylation

The CO2•− radical anion, generated from formate salts via photoredox/HAT catalysis, is a key intermediate in the radical hydrocarboxylation of alkenes. This reaction allows for the direct conversion of simple alkenes into more complex carboxylic acids and their derivatives, such as lactones. illinois.eduacs.org

The general mechanism for the radical hydrocarboxylation of an alkene involves the addition of the CO2•− radical to the double bond of the alkene. This addition forms a new carbon-centered radical, which then needs to be reduced and protonated to yield the final carboxylic acid product. The source of the hydrogen atom in the final product is typically the formate salt itself or the solvent. noaa.gov

This methodology has been successfully applied to a wide range of alkene substrates, including both activated and unactivated alkenes. mdpi.comillinois.edu The reaction conditions are generally mild, and the process tolerates a variety of functional groups. illinois.eduacs.org

Furthermore, by carefully selecting the alkene substrate, this radical hydrocarboxylation can be employed in tandem with a radical cyclization reaction to synthesize various lactone derivatives. For instance, an alkene with a suitably positioned hydroxyl group can undergo hydrocarboxylation followed by an intramolecular cyclization to form a lactone ring. illinois.edu

While the existing literature on this topic predominantly features the use of formate salts with inorganic cations like cesium and potassium, the use of quaternary ammonium formates, such as this compound, is expected to follow the same reaction pathways. The lipophilic nature of the tetrapropylammonium cation could enhance the solubility of the formate salt in the organic solvents typically used for these reactions, potentially leading to improved reaction rates and yields.

Below is a table summarizing the types of transformations possible through radical hydrocarboxylation using formate salts.

| Starting Material | Reagents and Conditions | Product |

| Alkene | Formate Salt, Photocatalyst, HAT Catalyst, Visible Light | Carboxylic Acid |

| Alkene with tethered alcohol | Formate Salt, Photocatalyst, HAT Catalyst, Visible Light | Lactone |

Quaternary Ammonium Formates in Phase Transfer Catalysis

Quaternary ammonium salts are widely recognized for their role as phase transfer catalysts (PTCs). wikipedia.org They facilitate the transfer of a reactant from one phase (typically aqueous or solid) to another (typically organic) where the reaction occurs. wikipedia.org This is particularly useful in reactions where the reactants have different solubilities.

In the context of reactions involving formate, a quaternary ammonium formate, such as this compound, can act as a phase transfer catalyst. The tetrapropylammonium cation is lipophilic due to the four propyl chains, making it soluble in organic solvents. The formate anion, on the other hand, is typically more soluble in an aqueous phase.

The mechanism of phase transfer catalysis with this compound involves the tetrapropylammonium cation pairing with the formate anion and transporting it from the aqueous phase to the organic phase. Once in the organic phase, the "naked" formate anion is more reactive and can participate in the desired chemical transformation with an organic-soluble substrate. After the reaction, the tetrapropylammonium cation can return to the aqueous phase to repeat the cycle.

The efficiency of a phase transfer catalyst is influenced by several factors, including the size and lipophilicity of the cation. illinois.edu Larger, more lipophilic cations like tetrapropylammonium are generally more effective at transferring anions into the organic phase compared to smaller, less lipophilic cations.

The table below illustrates the general principle of phase transfer catalysis with a quaternary ammonium salt.

| Phase | Species Present | Role |

| Aqueous Phase | Reactant Anion (e.g., Formate) | Reactant Source |

| Organic Phase | Organic Substrate | Reactant |

| Catalyst | Quaternary Ammonium Cation (e.g., Tetrapropylammonium) | Transfers anion from aqueous to organic phase |

While specific industrial applications of this compound as a phase transfer catalyst are not extensively detailed in the public domain, its structural characteristics make it a suitable candidate for such roles in various organic syntheses involving the formate anion.

Electrochemical Research Involving Tetrapropylammonium Based Electrolytes

Electrochemical Carbon Dioxide Reduction Reaction (CO2RR)

The electrochemical reduction of carbon dioxide (CO2RR) into valuable chemicals and fuels is a promising strategy for mitigating CO2 emissions and storing renewable energy. Tetraalkylammonium salts, including those with the tetrapropylammonium (B79313) (TPA+) cation, are often used as supporting electrolytes in these processes, especially in non-aqueous solvents like acetonitrile (B52724). The choice of cation can significantly impact the reaction's outcome.

The size of the tetraalkylammonium cation plays a crucial role in determining the product distribution in CO2RR. Research has shown that larger cations tend to favor the production of carbon monoxide (CO), while smaller cations may promote the formation of other products like oxalate (B1200264), especially under dry conditions.

In studies comparing tetraethylammonium (B1195904) (TEA+), tetrapropylammonium (TPA+), and tetrabutylammonium (B224687) (TBA+), a clear trend emerges where larger cations enhance the Faradaic efficiency for CO production. For instance, in both dry and wet acetonitrile, the selectivity for CO follows the order TBA+ > TPA+ > TEA+. This suggests that the steric bulk and the nature of the cation's hydration shell influence the reaction pathway. While smaller cations like TEA+ may facilitate the dimerization of CO2 radical anions to form oxalate in dry conditions, the presence of larger cations like TPA+ and TBA+ appears to create an interfacial environment that favors the pathway to CO.

Table 1: Influence of Tetraalkylammonium Cation Size on CO Faradaic Efficiency (FE) in Acetonitrile

| Cation | Alkyl Chain Length | Relative CO FE |

|---|---|---|

| TEA+ | Ethyl | Low |

| TPA+ | Propyl | Medium |

| TBA+ | Butyl | High |

(Data synthesized from qualitative descriptions in research articles.)

The concentration of the tetraalkylammonium cation and the presence of water in the electrolyte are also critical parameters. Higher concentrations of larger cations have been found to suppress the competing hydrogen evolution reaction (HER). This effect is particularly noticeable with TPA+ and TBA+.

Water content significantly alters the product selectivity. In the presence of water, the formation of formate (B1220265) is favored over oxalate, as water acts as a proton source for the protonation of the CO2 radical anion intermediate. However, even with the addition of water, larger cations continue to promote CO generation. The interplay between the cation's hydrophobic hydration shell and the availability of protons from water dictates the final product distribution.

One of the key reasons larger tetraalkylammonium cations enhance CO production is their ability to stabilize adsorbed carbon monoxide (*CO) intermediates on the electrode surface. In-situ Fourier transform infrared (FTIR) spectroscopy studies have indicated that larger cations, such as TBA+, are more effective at stabilizing these intermediates compared to smaller cations like TEA+. This stabilization is attributed to the formation of a specific microenvironment at the electrode-electrolyte interface by the larger, more hydrophobic cations. This environment can influence the binding energy of intermediates and steer the reaction towards CO formation.

A significant challenge in aqueous or protic CO2RR systems is the competition from the hydrogen evolution reaction (HER), where protons are reduced to hydrogen gas, lowering the efficiency of CO2 reduction. Larger tetraalkylammonium cations, including TPA+, have been shown to effectively suppress HER. This is thought to be due to the formation of a hydrophobic layer at the electrode surface by the adsorption of these bulky cations. This layer can impede the access of proton donors (like water) to the active sites on the electrode, thereby inhibiting the HER and increasing the Faradaic efficiency for CO2RR products. The suppressive effect generally increases with the size of the cation, following the trend TBA+ > TPA+ > TEA+.

Electrochemical Double Layer Capacitor (EDLC) Electrolytes

There is a lack of specific studies on the bulk liquid structure of tetrapropylammonium formate solutions. However, research on other tetrapropylammonium salts, such as tetrapropylammonium bromide (TPABr), in aqueous solutions provides some insights into the behavior of the TPA+ cation in solution.

Neutron scattering studies on aqueous solutions of TPABr have revealed that the TPA+ cation exhibits apolar hydration. Unlike smaller cations such as tetramethylammonium (B1211777) (TMA+), around which water molecules can form a more ordered, tetrahedral arrangement, the water structure around the larger TPA+ cation is almost featureless. This is indicative of the hydrophobic nature of the propyl chains. Furthermore, these studies suggest that TPA+ has a tendency to form small clusters of 2-4 molecules and can fold into a more compact configuration in solution. This tendency for self-aggregation, driven by hydrophobic interactions, is a key characteristic of the bulk liquid structure of solutions containing larger tetraalkylammonium cations. It is plausible that similar structural motifs would be present in solutions of this compound, influencing the electrolyte's transport properties and its behavior at the electrode-electrolyte interface in an EDLC.

Analysis of Solvent-Solvent, Solvent-Ion, and Ion-Ion Correlations within Electrochemical Systems

In electrochemical systems, the performance of an electrolyte is intricately linked to the complex interplay of interactions between its constituent components: the solvent molecules, the cations, and the anions. Understanding these correlations—solvent-solvent, solvent-ion, and ion-ion—is crucial for optimizing electrolyte properties such as ionic conductivity and electrochemical stability. For electrolytes containing this compound, these interactions are governed by the specific chemical nature of the tetrapropylammonium (TPA⁺) cation, the formate (HCOO⁻) anion, and the chosen solvent.

Solvent-Ion Interactions: The solvation of the TPA⁺ and formate ions by the solvent is a primary determinant of their mobility and reactivity. The TPA⁺ cation, with its four propyl chains, is relatively large and non-polar. In polar aprotic solvents, which are common in electrochemistry, the solvation of TPA⁺ is primarily driven by weaker ion-dipole and van der Waals interactions rather than strong coordination. The charge of the nitrogen center is shielded by the alkyl groups, leading to a diffuse positive charge and weaker interactions with the solvent molecules compared to smaller, more charge-dense cations. This can result in a less structured solvation shell around the TPA⁺ cation.

Conversely, the formate anion is small and possesses a localized negative charge on the oxygen atoms. This allows for strong ion-dipole interactions with polar solvent molecules. In protic solvents, formate can also act as a hydrogen bond acceptor, leading to a more ordered and stable solvation shell. The extent and nature of these solvent-ion interactions significantly influence the dissociation of this compound and the availability of free ions for charge transport.

Ion-Ion Interactions: In solution, the coulombic attraction between the TPA⁺ cations and formate anions can lead to the formation of ion pairs or larger aggregates. The propensity for ion pairing is influenced by the solvent's dielectric constant, with lower dielectric constant solvents promoting greater association. Given the diffuse charge of the TPA⁺ cation and the localized charge of the formate anion, the nature of this ion pairing can be complex. The relatively large size of the TPA⁺ cation can sterically hinder close approach to the formate anion, potentially leading to solvent-separated ion pairs in addition to contact ion pairs. The formation of these aggregates reduces the number of effective charge carriers, thereby decreasing the ionic conductivity of the electrolyte.

The interplay of these correlations is a key area of research in the development of novel electrolytes. Techniques such as vibrational spectroscopy (FTIR, Raman), nuclear magnetic resonance (NMR), and molecular dynamics simulations are employed to probe these interactions at a molecular level, providing insights that guide the rational design of electrolytes with tailored properties for specific electrochemical applications.

Diffusion and Electrophoretic Nuclear Magnetic Resonance (NMR) Studies for Ion Mobility and Effective Charge Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the structure and dynamics of ions in solution. Specifically, Pulsed Field Gradient (PFG) NMR and Electrophoretic NMR (eNMR) are invaluable for determining key transport properties like ion mobility and effective charge, which are fundamental to understanding the performance of electrolytes.

Diffusion Studies using PFG-NMR:

Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) is a technique used to measure the self-diffusion coefficients of molecular species. rsc.org In a PFG-NMR experiment, a magnetic field gradient is applied in a pulsed manner, which spatially encodes the nuclear spins. rsc.org Any translational motion of the molecules during a defined diffusion time will result in a change in their position within the gradient, leading to an attenuation of the NMR signal. oxinst.com By systematically varying the strength or duration of the gradient pulses, the diffusion coefficient (D) of a specific nucleus, and thus the molecule it resides in, can be determined.

For an electrolyte containing this compound, PFG-NMR can be used to independently measure the diffusion coefficients of the tetrapropylammonium cation (D_cation), the formate anion (D_anion), and the solvent molecules (D_solvent). This allows for a detailed understanding of the relative mobilities of the different species. For instance, a significant decrease in the diffusion coefficients of the ions compared to their values at infinite dilution can indicate the formation of ion pairs or larger aggregates, which diffuse more slowly.

| Species | Typical Diffusion Coefficient Range (m²/s) in Organic Solvents | Factors Influencing Diffusion |

| Tetrapropylammonium (TPA⁺) | 10⁻¹⁰ to 10⁻⁹ | Solvent viscosity, temperature, ion pairing, ion-solvent interactions |

| Formate (HCOO⁻) | 10⁻¹⁰ to 10⁻⁹ | Solvent viscosity, temperature, ion pairing, solvation shell size |

| Solvent | 10⁻⁹ to 10⁻⁸ | Temperature, viscosity, interactions with ions |

Ion Mobility and Effective Charge Determination using Electrophoretic NMR (eNMR):

Electrophoretic NMR (eNMR) is an extension of PFG-NMR that measures the velocity of charged species under the influence of an applied electric field. nih.gov By synchronizing the PFG pulses with an electric field, the directional movement (drift) of the ions can be measured in addition to their random diffusive motion. youtube.com This drift velocity is directly proportional to the electrophoretic mobility (μ) of the ion, which is a measure of its ability to move through the electrolyte under the influence of an electric field. colostate.edu

The electrophoretic mobility is a crucial parameter as it is directly related to the ionic conductivity of the electrolyte. Furthermore, by combining the measured electrophoretic mobility with the diffusion coefficient obtained from PFG-NMR, the effective charge (Z_eff) of the ion can be determined using the Nernst-Einstein equation:

Z_eff = (μ * k_B * T) / (D * e)

where k_B is the Boltzmann constant, T is the absolute temperature, and e is the elementary charge.

The effective charge provides a measure of the degree of ion dissociation. An effective charge close to the formal charge (+1 for TPA⁺ and -1 for formate) indicates that the ions are fully dissociated and are moving independently. A lower effective charge suggests the presence of ion pairing or aggregation, where the net charge of the moving species is reduced. escholarship.org

| Parameter | Measurement Technique | Information Gained |

| Diffusion Coefficient (D) | PFG-NMR | Self-diffusion of individual ions and solvent molecules, indication of ion pairing |

| Electrophoretic Mobility (μ) | eNMR | Drift velocity of ions under an electric field, relates to ionic conductivity |

| Effective Charge (Z_eff) | eNMR and PFG-NMR | Degree of ion dissociation, information on ion pairing and aggregation |

These NMR techniques provide a comprehensive picture of the transport properties of the ions within a this compound electrolyte, offering valuable insights for the design of more efficient electrochemical systems.

Gel Polymer Electrolytes for Energy Devices (e.g., Dye-Sensitized Solar Cells)

Strategies for Ionic Conductivity Enhancement in Tetrapropylammonium-based Gel Polymer Electrolytes

Gel polymer electrolytes (GPEs) offer a promising alternative to liquid electrolytes in energy devices like dye-sensitized solar cells (DSSCs), providing improved safety and stability. However, the ionic conductivity of GPEs is typically lower than that of their liquid counterparts. For GPEs based on tetrapropylammonium salts, several strategies can be employed to enhance ionic conductivity.

One primary approach is the optimization of the polymer matrix . The choice of polymer is critical, as it provides the structural framework for the electrolyte. Polymers with low glass transition temperatures (Tg) and high amorphous content, such as polyethylene (B3416737) oxide (PEO) and polyvinylidene fluoride-co-hexafluoropropylene (PVDF-HFP), are often used because they facilitate segmental motion, which in turn promotes ion transport.

Another key strategy is the incorporation of plasticizers . Plasticizers are low molecular weight organic solvents, such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), which are added to the polymer matrix. They serve to increase the amorphous phase of the polymer, reduce its crystallinity, and decrease the viscosity of the electrolyte medium, all of which contribute to higher ionic mobility.

The concentration of the tetrapropylammonium salt itself plays a crucial role. Initially, increasing the salt concentration leads to a higher number of charge carriers and thus an increase in ionic conductivity. However, beyond an optimal concentration, ion pairing and aggregation become more prevalent, leading to a decrease in the number of mobile ions and a subsequent drop in conductivity.

The addition of inorganic nanofillers , such as SiO₂, Al₂O₃, and TiO₂, can also enhance ionic conductivity. stanford.edu These nanoparticles can interact with the polymer chains, disrupting their crystalline structure and creating more amorphous regions. researchgate.net Furthermore, the surfaces of these fillers can provide alternative pathways for ion transport, and Lewis acid-base interactions between the fillers and the anions can promote salt dissociation.

| Strategy | Mechanism of Conductivity Enhancement | Example Materials/Methods |

| Polymer Matrix Optimization | Increase amorphous content, lower glass transition temperature (Tg) to enhance polymer segmental motion and ion mobility. | PEO, PVDF-HFP, PMMA |

| Addition of Plasticizers | Reduce polymer crystallinity, decrease viscosity of the electrolyte medium, and promote salt dissociation. | Ethylene Carbonate (EC), Propylene Carbonate (PC) |

| Salt Concentration Optimization | Increase the number of charge carriers up to an optimal point, beyond which ion aggregation reduces conductivity. | Varying the weight percentage of this compound. |

| Incorporation of Nanofillers | Disrupt polymer crystallinity, create additional pathways for ion transport, and promote salt dissociation through surface interactions. | SiO₂, Al₂O₃, TiO₂ |

| Mixed Cation Systems | Altering the cation composition to influence not only bulk conductivity but also interfacial charge transfer kinetics. | Partial replacement of TPA⁺ with Li⁺. |

By carefully tuning these factors, the ionic conductivity of tetrapropylammonium-based gel polymer electrolytes can be significantly improved, making them viable for use in high-performance energy devices.

Investigation of Complexation and Transport Properties within Gel Polymer Electrolyte Systems

The performance of a gel polymer electrolyte (GPE) is not solely determined by its bulk ionic conductivity but also by the complexation and transport phenomena occurring within the gel matrix. In tetrapropylammonium-based GPEs, understanding the interactions between the tetrapropylammonium (TPA⁺) cations, formate anions, the polymer host, and any added plasticizers is essential for optimizing device performance.

Complexation:

The TPA⁺ cation, being large and having a diffuse charge, exhibits relatively weak interactions with the polymer chains, which are typically Lewis basic in nature (e.g., the ether oxygens in PEO). This is in contrast to smaller, more charge-dense cations like Li⁺, which can strongly coordinate with the polymer. The weaker complexation of TPA⁺ can be advantageous as it may lead to higher cation mobility.

The formate anion, on the other hand, can interact more strongly with the polymer matrix, particularly if the polymer has sites capable of hydrogen bonding. More significantly, in the presence of plasticizers and the polymer, the formate anion will be solvated, and the nature of this solvation will influence its mobility.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in studying these complexation phenomena. Shifts in the vibrational bands of the polymer or the formate anion in FTIR spectra can indicate interactions between them. Similarly, changes in the chemical shifts and relaxation times in NMR spectra can provide detailed information about the local environment of the ions and their association with the polymer and solvent molecules.

Transport Properties:

The transport of ions within a GPE is a complex process that is generally understood to occur through the amorphous regions of the polymer matrix. The mobility of the ions is coupled to the segmental motion of the polymer chains. The large size of the TPA⁺ cation means that its transport is likely to be highly dependent on the free volume within the polymer gel.

Transference Number (t₊ and t₋): This parameter quantifies the fraction of the total ionic current carried by the cations (t₊) and anions (t₋). In an ideal electrolyte for a device like a DSSC, a high transference number for the charge-carrying anion (in this case, if part of a redox couple) is desirable to minimize concentration gradients and improve device efficiency. The large size of the TPA⁺ cation may result in a lower transference number compared to the smaller formate anion.

Diffusion Coefficients: As determined by PFG-NMR, the diffusion coefficients of the TPA⁺ and formate ions provide a direct measure of their individual mobilities within the gel.

The investigation of these transport properties often involves electrochemical impedance spectroscopy (EIS) to determine the ionic conductivity, and a combination of electrochemical methods and NMR techniques to determine the transference numbers and diffusion coefficients.

| Property | Description | Typical Investigation Method(s) |

| Complexation | Interactions between ions, polymer matrix, and plasticizers. | FTIR Spectroscopy, NMR Spectroscopy |

| Ionic Conductivity | Overall ability of the electrolyte to conduct charge. | Electrochemical Impedance Spectroscopy (EIS) |

| Transference Number | Fraction of total current carried by a specific ion. | Electrochemical methods (e.g., Bruce-Vincent method), PFG-NMR |

| Diffusion Coefficient | Measure of the random thermal motion of an ion, reflecting its mobility. | Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) |

A thorough understanding of these complexation and transport properties is critical for the rational design of tetrapropylammonium-based gel polymer electrolytes with optimized performance for applications in dye-sensitized solar cells and other energy storage and conversion devices.

Advanced Material Science Applications

Quaternary Ammonium (B1175870) Formates as Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) are salts with melting points below 100 °C, and their unique properties, such as negligible vapor pressure, high thermal stability, and wide viscosity ranges, make them suitable for various applications. researchgate.netnih.gov Deep Eutectic Solvents (DESs) are a class of IL analogues, typically formed by mixing a quaternary ammonium salt (a hydrogen bond acceptor) with a hydrogen bond donor (HBD), such as carboxylic acids or amides. nih.govresearchgate.net This mixture results in a significant depression of the melting point compared to the individual components. nih.govresearchgate.net

The properties of DESs can be precisely tuned by the careful selection of their constituent components. researchgate.net Conventionally, DESs are prepared by mixing quaternary ammonium salts with protic organic compounds like amides, alcohols, or carboxylic acids. osti.govresearchgate.net The formation of hydrogen bonds between the anion of the ammonium salt and the HBD is a critical factor that influences the melting behavior of the resulting DES. osti.govresearchgate.net

For instance, DESs can be formed between various quaternary ammonium salts and carboxylic acids, and their physical properties are significantly affected by the structure of the acid. researchgate.net Even aprotic compounds like succinonitrile (B93025) can form DESs with quaternary ammonium salts through hydrogen bonding between the salt's anion and the methylene (B1212753) groups of the succinonitrile. osti.govresearchgate.net This demonstrates the versatility in creating these solvents by pairing different hydrogen bond acceptors (the salt) and donors.

Research has also explored the formation of Type I DESs, which consist of mixtures of quaternary ammonium salts and metal chloride salts. nih.gov It was discovered that in mixtures of different quaternary ammonium chlorides, a synergetic sharing of chloride ions occurs. The chloride ions preferentially interact with the smaller, more electropositive cation (like tetramethylammonium), leading to an energetic stabilization of the mixture and strong negative deviations from ideal behavior. nih.gov This charge transfer mechanism is analogous to the formation of metal-chloride complexes in traditional Type I DESs and highlights how charge delocalization can be tuned by the choice of cation combinations. nih.gov

The thermal and transport properties of ionic liquids are intrinsically linked to the structure of their constituent cations and anions. nih.govmdpi.com Intermolecular forces, such as hydrogen bonding and alkyl-chain stacking, are key factors that affect the physical state and viscosity of ILs. nih.gov

Cation Structure: The structure of the quaternary ammonium cation plays a crucial role. Modifications to the alkyl chains can significantly alter properties. For example, attaching ether groups to ammonium cations has been shown to accelerate the dynamics of the IL, leading to lower liquefaction temperatures and increased fragilities compared to their non-functionalized alkylated counterparts. rsc.org Molecular dynamics simulations suggest this is due to the ether chains curling towards the nitrogen center of the cation, creating a more contracted structure, in contrast to the more linear conformation of simple alkyl chains. rsc.org In tetra(n-butyl)ammonium cations, strong interactions with neighboring cations can lead to a semi-solid nature at room temperature. nih.gov

Anion Structure: The nature of the anion also has a profound impact. For a given cation, a decrease in the size of the anion generally leads to an increase in thermal conductivity, as smaller anions have better mobility, which promotes heat paths. mdpi.com The shape and chemical nature of the anion influence local ionic structures and, consequently, bulk properties like viscosity and conductivity. nih.govresearchgate.net Studies on amphiphilic trimeric ionic liquids have shown that properties like melting point, conductivity, and viscosity are dependent on the counterion. rsc.org For example, trimeric compounds with a bis(trifluoromethanesulfonyl)amide (NTf₂) anion exhibited melting points below 0 °C. rsc.org

The following table summarizes the effect of ion structure on IL properties based on research findings:

| Property | Cation Variation Effect | Anion Variation Effect |

| Viscosity | Ether-functionalized cations can lower viscosity compared to simple alkyl chains. rsc.org Longer alkyl chains can increase viscosity. nih.gov | Generally, viscosity increases with the molecular weight of the anion. researchgate.net |

| Conductivity | More compact, "curled" cation structures can lead to faster ion dynamics and potentially higher conductivity. rsc.org | Smaller anions with better mobility can enhance conductivity. mdpi.com |

| Thermal Stability | The fundamental structure of the ammonium cation generally provides high electrochemical stability. rsc.org | The choice of anion significantly impacts thermal stability. Imide-based anions are common. nih.gov |

| Melting Point | Ether functionalization can significantly lower the melting point. rsc.org | The anion's size, shape, and interaction with the cation are critical in determining the melting point. rsc.org |

Alkylammonium formate (B1220265) (AAF) ionic liquids have emerged as promising solvents for biomolecules, demonstrating an ability to maintain the structural integrity of proteins where traditional organic solvents fail. The solvation and stabilization of proteins in these ILs depend on a delicate balance of interactions involving the cation, the anion, and water. researchgate.netnih.gov

Studies on cytochrome c in methylammonium (B1206745) formate (MAF) and ethylammonium (B1618946) formate (EAF) have shown that the protein's native structure is preserved in high concentrations (50-70%) of these ionic liquids, whereas similar concentrations of methanol (B129727) or acetonitrile (B52724) lead to denaturation. researchgate.net This stabilizing effect is crucial for biotechnological applications.

The specific structure of the alkylammonium cation influences its interaction with proteins. Research on hen's egg white lysozyme (B549824) in various AAFs, including ethylammonium formate (EAF), propylammonium formate (PAF), and ethanolammonium formate (EtAF), revealed that the cation's hydrophobicity plays a key role. rsc.orgbohrium.comle.ac.uk For instance, the more hydrophobic PAF was effective at promoting protein refolding at moderate concentrations, but caused denaturation at higher concentrations. rsc.orgbohrium.com In contrast, EtAF was found to stabilize lysozyme against unfolding at high temperatures, with nearly complete renaturation upon cooling. rsc.orgbohrium.comle.ac.uk Furthermore, enzyme activity was enhanced in the presence of all tested AAFs, with the most significant increase observed in EtAF, where reaction rates were six times higher than in a standard buffer. rsc.orgbohrium.com

The mechanism of stabilization involves the IL's ability to form favorable hydrogen-bond networks and solvate the protein without disrupting its crucial tertiary structure. The physicochemical properties of the IL, such as polarity and hydrogen-bond donor/acceptor ability, are critical in this process. nih.gov

Template Role in Zeolite Synthesis and Structure-Directing Agent Properties

Quaternary ammonium cations, particularly tetrapropylammonium (B79313) (TPA⁺), are extensively used as organic structure-directing agents (OSDAs) in the synthesis of zeolites. frontiersin.orgmdpi.com Zeolites are crystalline aluminosilicates with a microporous structure, making them valuable as catalysts and sorbents in numerous industrial processes. nih.govnih.gov OSDAs guide the assembly of silicate (B1173343) and aluminate precursors into specific zeolite framework topologies during hydrothermal synthesis. mdpi.comnih.gov

Tetrapropylammonium hydroxide (B78521) (TPAOH) is the quintessential template for the synthesis of Titanium Silicalite-1 (TS-1), a highly effective catalyst for selective oxidation reactions. frontiersin.orgnih.govchemicalbook.com TS-1 possesses an MFI framework structure where some silicon atoms are isomorphously replaced by titanium atoms. nih.govchemicalbook.com The synthesis typically involves the hydrothermal crystallization of a gel containing silicon and titanium sources in the presence of TPAOH. acs.orgrsc.org

The use of TPAOH is critical for producing nanosized TS-1 crystals (100–200 nm). frontiersin.org However, TPAOH is expensive, which has driven research into reducing its usage or finding cheaper alternatives like tetrapropylammonium bromide (TPABr). frontiersin.orgnih.gov

Hierarchical zeolites, which contain both micropores and larger mesopores, are of great interest as they facilitate the transport of bulky molecules to the active sites within the zeolite crystal, enhancing catalytic performance. nih.govresearchgate.net TPAOH is instrumental in synthesizing such structures. For example, a method was developed to prepare hierarchical TS-1 by treating an aged dry gel precursor with a TPAOH solution under hydrothermal conditions. nih.govacs.org This process allows for the quick crystallization and assembly of nanosized TS-1 crystals into a hierarchical structure with high external surface area and mesopore volume. nih.gov Similarly, TPAOH is used in combination with other agents, like NaAlO₂, in post-synthetic treatments (desilication) to introduce mesoporosity into existing zeolites like HZSM-5. nih.govrsc.org

The following table presents typical components and conditions for TS-1 synthesis using a tetrapropylammonium template:

| Component/Condition | Role/Typical Value | Source(s) |

| Silicon Source | Tetraethyl orthosilicate (B98303) (TEOS) or fumed silica (B1680970) | frontiersin.orgacs.org |

| Titanium Source | Tetrabutyl titanate (TBOT) or tetraethyl orthotitanate | frontiersin.orgacs.org |

| Template (OSDA) | Tetrapropylammonium hydroxide (TPAOH) or Tetrapropylammonium bromide (TPABr) | frontiersin.orgnih.govnih.gov |

| Alkali Source | TPAOH itself, or other amines like ethanolamine | frontiersin.orgnih.gov |

| Solvent | Deionized water | frontiersin.orgnih.gov |

| Crystallization Temperature | 170 °C | nih.gov |

| Crystallization Time | 2–48 hours | nih.govmdpi.com |

The role of an OSDA like the tetrapropylammonium (TPA⁺) cation is to direct the organization of inorganic silicate/aluminosilicate (B74896) precursors during the nucleation and growth stages of zeolite crystallization. mdpi.commdpi.com The interaction between the organic template and the inorganic species is crucial and impacts the final crystal size, morphology, and composition. mdpi.commdpi.com

During the synthesis of MFI-type zeolites like TS-1 or ZSM-5, the TPA⁺ cation acts as a template around which the zeolite framework is built. A crystal unit cell of TS-1 contains four TPA⁺ cations, indicating a direct structural relationship. frontiersin.org The template stabilizes the specific pore structure of the forming zeolite. After crystallization is complete, the organic template is occluded within the zeolite's micropores and is typically removed by calcination to open up the pore system for catalytic use. nih.gov

The crystallization process involves several steps. Initially, primary nanoparticles form, which then aggregate. acs.org The OSDA plays a role in stabilizing these primary units and guiding their assembly into the final crystalline structure. acs.org The concentration of the OSDA can significantly affect the outcome; for example, an optimal TPAOH/SiO₂ molar ratio is necessary to achieve the highest crystallinity and desired morphology in ZSM-5 synthesis. researchgate.net Using lower amounts of TPAOH can lead to larger crystals, while higher amounts can produce nano-sized crystals. mdpi.com

In some cases, the OSDA does not act as an isolated cation but as a cluster. For zeolite beta synthesized with tetraethylammonium (B1195904) (TEA⁺), clusters of approximately six TEA⁺ cations are occluded within the channel intersections, a nontypical mode of structure direction. acs.org The crucial step for crystallization is the transformation of amorphous OSDA-aluminosilicate species into a zeolite-like structure, induced by the clustering and conformational changes of the OSDA. acs.org This highlights the complex and varied mechanisms by which organic templates direct the formation of specific zeolite frameworks.

Impact of Templating on the Catalytic Performance and Active Site Accessibility of Fabricated Materials

The use of organic structure-directing agents (SDAs), such as the tetrapropylammonium (TPA+) cation, is a cornerstone in the synthesis of advanced porous materials like zeolites. The TPA+ cation acts as a template, guiding the organization of inorganic precursors (like silica and alumina) into specific crystalline frameworks with controlled porosity. acs.orgnih.govresearchgate.net This templating effect is not merely structural; it has profound consequences for the catalytic properties of the final material, primarily by enhancing the accessibility of active sites and improving mass transport within the catalyst. nih.govmpg.de

Research into titanium silicalite-1 (TS-1), a notable oxidation catalyst, demonstrates the significant impact of TPA+ templating. In one method, a hierarchical TS-1 (HTS) zeolite was synthesized by treating an aged dry gel precursor with a tetrapropylammonium hydroxide (TPAOH) solution. nih.gov This post-synthesis treatment induces a dissolution and recrystallization process, assisted by the TPAOH, which transforms the material's structure. nih.gov The resulting hierarchical catalyst exhibits a dramatically increased external surface area and mesopore volume compared to a conventionally prepared catalyst, as detailed in the table below. nih.gov

| Property | Conventional TS-1 | Hierarchical TS-1 (TPAOH Treated) |

|---|---|---|

| External Surface Area (Sext) (m²/g) | 102 | 315 |

| Mesopore Volume (Vmeso) (cm³/g) | 0.25 | 0.70 |

The structural modifications imparted by the tetrapropylammonium template translate directly into superior catalytic performance. The framework Ti species are the active sites in TS-1, and their accessibility is a critical factor for catalysis. nih.gov When tested in model oxidation reactions, the hierarchical TS-1 showed significantly higher reactant conversion compared to its conventional counterpart. This enhancement is attributed to the improved accessibility of the framework's active sites provided by the mesoporous network. nih.gov

The data below compares the catalytic activity for the hydroxylation of phenol (B47542) and the oxidative desulfurization of dibenzothiophene (B1670422) (DBT).

| Reaction | Catalyst | Reactant Conversion (%) |

|---|---|---|

| Phenol Hydroxylation | Conventional TS-1 | 15.4 |

| Phenol Hydroxylation | Hierarchical TS-1 | 20.7 |

| DBT Desulfurization | Conventional TS-1 | 82.3 |

| DBT Desulfurization | Hierarchical TS-1 | 100.0 |

Theoretical and Computational Investigations of Quaternary Ammonium Formates

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))